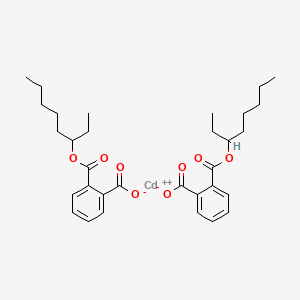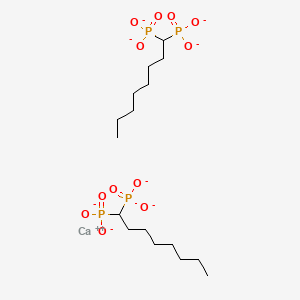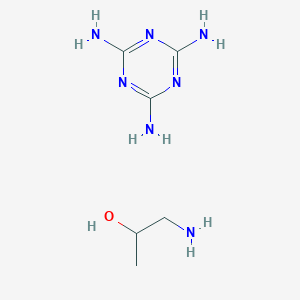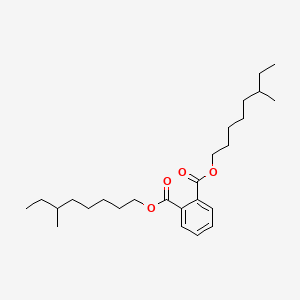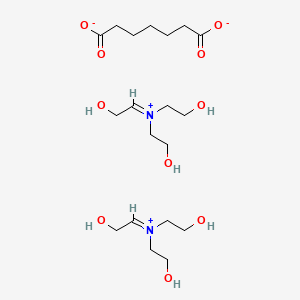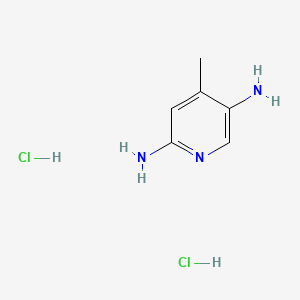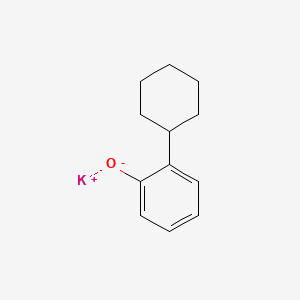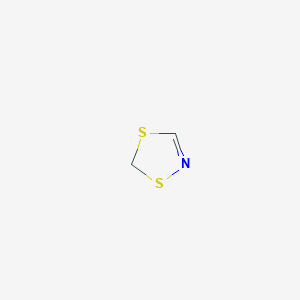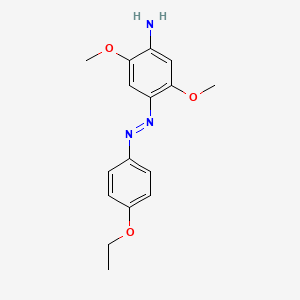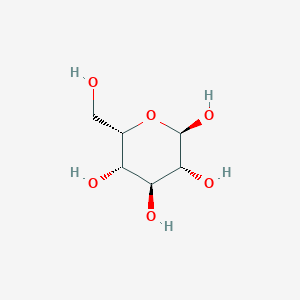
(2R,3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a chemical compound that belongs to the class of carbohydrates known as hexoses. It is a stereoisomer of glucose, which is one of the most important simple sugars in biology. This compound is characterized by its multiple hydroxyl groups and a hydroxymethyl group attached to a six-membered ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol can be achieved through various methods, including the reduction of corresponding aldehydes or ketones. One common method involves the reduction of D-glucose using sodium borohydride (NaBH4) under mild conditions. The reaction typically takes place in an aqueous solution at room temperature.
Industrial Production Methods
Industrial production of this compound often involves the enzymatic conversion of starch or cellulose into glucose, followed by purification processes. Enzymes such as amylases and cellulases are used to break down polysaccharides into simpler sugars, which are then isolated and purified through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid using oxidizing agents like bromine water or nitric acid.
Reduction: Reduction of the compound can yield sorbitol, a sugar alcohol, using reducing agents such as sodium borohydride.
Substitution: Hydroxyl groups can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Gluconic acid
Reduction: Sorbitol
Substitution: Various esters and ethers
Aplicaciones Científicas De Investigación
(2R,3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various derivatives and polymers.
Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of biodegradable plastics, food additives, and sweeteners.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets and pathways. In biological systems, it is involved in glycolysis and the pentose phosphate pathway, where it is phosphorylated and further metabolized to produce energy and biosynthetic precursors. Enzymes such as hexokinase and glucose-6-phosphate dehydrogenase play key roles in these processes.
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose: A common hexose sugar with similar structure but different stereochemistry.
D-Mannose: Another hexose sugar with a different arrangement of hydroxyl groups.
D-Galactose: A hexose sugar that differs in the configuration of hydroxyl groups at specific carbon atoms.
Uniqueness
(2R,3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This distinct configuration can lead to different metabolic pathways and biological effects compared to other hexoses.
Propiedades
Número CAS |
39281-68-0 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6+/m0/s1 |
Clave InChI |
WQZGKKKJIJFFOK-DSOBHZJASA-N |
SMILES isomérico |
C([C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


